Scientific Field: Industrial Chemistry
Summary of Application: Thiazoles, their derivatives, and isomers have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Methods of Application: The methods of application vary depending on the specific use. For example, in the case of photographic sensitizers, thiazoles may be incorporated into the chemical formulation of the photographic film .
Results or Outcomes: Thiazoles have proven to be effective in these applications, contributing to the performance and efficiency of the products in which they are used .
Summary of Application: Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . These properties make them valuable in the development of new therapeutic agents.
Methods of Application: The methods of application involve the synthesis of thiazole-based compounds and their testing in relevant biological models to assess their antioxidant, analgesic, and anti-inflammatory activities .
Results or Outcomes: Compounds containing thiazole moieties have shown promising results in reducing oxidative stress, pain, and inflammation in various experimental models .
Summary of Application: Thiazole derivatives have been found to have antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal agents.
Methods of Application: The methods of application involve the synthesis of thiazole-based compounds and their testing against various microbial and fungal strains .
Results or Outcomes: Thiazole-based compounds have shown significant antimicrobial and antifungal activities in various studies .
2-Methylthiazole-4-carboxamide is an organic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 142.17 g/mol. It features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The compound is characterized by its carboxamide functional group, which contributes to its chemical reactivity and biological properties. Its InChI Key is ZHDRDZMTEOIWSX-UHFFFAOYSA-N, and it has a high gastrointestinal absorption rate .
Research indicates that 2-Methylthiazole-4-carboxamide exhibits promising biological activities:
Several methods exist for synthesizing 2-Methylthiazole-4-carboxamide:
2-Methylthiazole-4-carboxamide finds application in various fields:
Studies have shown that 2-Methylthiazole-4-carboxamide interacts with several biological targets:
Several compounds share structural similarities with 2-Methylthiazole-4-carboxamide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Ethylthiazole-4-carboxylic acid | Ethyl group at position 2 | Increased lipophilicity compared to the methyl variant |
2-Isopropylthiazole-4-carboxylic acid | Isopropyl group at position 2 | Greater steric hindrance affecting reactivity |
2-(Trifluoromethyl)thiazole-4-carboxylic acid | Trifluoromethyl group at position 2 | Enhanced electronic properties influencing activity |
Ethyl 2-methylthiazole-4-carboxylate | Ethyl ester instead of amide | Different reactivity profile due to ester functionality |
Methyl 2-formylthiazole-4-carboxylate | Aldehyde group instead of amide | Reactivity towards nucleophiles differs significantly |
The presence of different functional groups in these compounds leads to variations in their chemical reactivity and biological activity, making each unique in its applications and potential uses.